molecular formula C12H16N2 B1427099 3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine CAS No. 1092794-38-1

3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine

Cat. No. B1427099
CAS RN: 1092794-38-1
M. Wt: 188.27 g/mol
InChI Key: MCLSTAPOMBGCLF-UHFFFAOYSA-N
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Description

3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine (DHSI) is an important heterocyclic compound that has been studied extensively in the field of medicinal chemistry. DHSI is a cyclic amine that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. DHSI has also been studied for its potential use as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : Research has shown that compounds related to 3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine can be synthesized and further modified to create new derivatives. For instance, reactions with phenoxymethyloxiranes substituted in the aromatic ring can produce new propanediol derivatives, while reactions with secondary amines lead to aminopropanols of the tetrahydroisoquinoline series (Aghekyan et al., 2015).

  • Formation of Spirocyclic Compounds : The compound can be used to form spirocyclic compounds, as demonstrated by the synthesis of spiro-[4-hydroxycyclohexane-1, 4'-2', 3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline] for biological activity testing (Yashiro et al., 1975).

  • Creation of Antitumor and Monoamine Oxidase Inhibitors : There is research indicating the synthesis of novel derivatives with potential anti-monoamine oxidase and antitumor properties, showcasing the compound's relevance in pharmaceutical research (Markosyan et al., 2014).

Chemical Reactions and Structural Studies

  • Study of Oxidation Reactions : Oxidation reactions involving derivatives of this compound have been explored, revealing insights into the chemical properties and potential applications in various fields of chemistry (Malkova et al., 2014).

  • Structural Analysis through X-ray Diffraction : X-ray diffraction has been used to confirm the structures of products derived from reactions involving similar compounds, which is crucial for understanding their chemical behavior and potential applications (Nikiforova et al., 2019).

Biological Activity Testing

  • Testing for Biological Activity : Compounds synthesized from derivatives of 3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine have been tested for their biological activity, indicating the compound's relevance in pharmacological research (Shirai et al., 1969).

  • Exploring Antimicrobial and Antioxidant Activities : Some studies have focused on synthesizing new heterocyclic spiro-derivatives to test their antimicrobial and antioxidant activities, expanding the scope of the compound's utility in biological contexts (Youssef & Amin, 2010).

properties

IUPAC Name

spiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane]-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c13-10-2-3-11-9(8-10)4-7-14-12(11)5-1-6-12/h2-3,8,14H,1,4-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLSTAPOMBGCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=C(CCN2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine
Reactant of Route 2
3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine
Reactant of Route 3
3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine
Reactant of Route 4
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3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine
Reactant of Route 5
3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine
Reactant of Route 6
3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine

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